Bcl-2-IN-5

Description

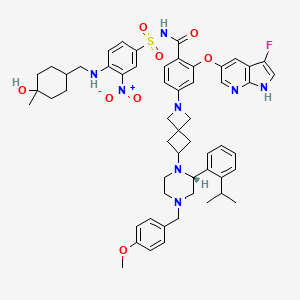

Structure

2D Structure

Properties

Molecular Formula |

C55H63FN8O8S |

|---|---|

Molecular Weight |

1015.2 g/mol |

IUPAC Name |

2-[(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-4-[6-[(2R)-4-[(4-methoxyphenyl)methyl]-2-(2-propan-2-ylphenyl)piperazin-1-yl]-2-azaspiro[3.3]heptan-2-yl]benzamide |

InChI |

InChI=1S/C55H63FN8O8S/c1-35(2)43-7-5-6-8-44(43)50-32-61(31-37-9-12-40(71-4)13-10-37)21-22-63(50)39-26-55(27-39)33-62(34-55)38-11-15-45(51(23-38)72-41-24-46-47(56)30-59-52(46)58-29-41)53(65)60-73(69,70)42-14-16-48(49(25-42)64(67)68)57-28-36-17-19-54(3,66)20-18-36/h5-16,23-25,29-30,35-36,39,50,57,66H,17-22,26-28,31-34H2,1-4H3,(H,58,59)(H,60,65)/t36?,50-,54?/m0/s1 |

InChI Key |

DDYYYKLOAZDKFR-ASPJDRGKSA-N |

Isomeric SMILES |

CC(C)C1=CC=CC=C1[C@@H]2CN(CCN2C3CC4(C3)CN(C4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CC9=C(NC=C9F)N=C8)CC1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CN(CCN2C3CC4(C3)CN(C4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CC9=C(NC=C9F)N=C8)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of Bcl-2-IN-5, a Potent B-cell Lymphoma 2 (Bcl-2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of Bcl-2-IN-5, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with a focus on oncology and apoptosis pathways.

Introduction to Bcl-2 and Its Role in Apoptosis

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic pathway of apoptosis, or programmed cell death. It is the founding member of the Bcl-2 family of proteins, which includes both anti-apoptotic (pro-survival) and pro-apoptotic members. In healthy cells, a delicate balance between these opposing factions ensures normal tissue homeostasis. However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor development, progression, and resistance to therapy.

The mechanism of action of Bcl-2 and other anti-apoptotic family members involves binding to and sequestering pro-apoptotic proteins, such as Bax and Bak. This prevents the formation of pores in the mitochondrial outer membrane, a critical step in the apoptotic cascade that leads to the release of cytochrome c and subsequent activation of caspases. By inhibiting Bcl-2, small molecule inhibitors can restore the apoptotic process in cancer cells, making it a validated and attractive therapeutic target.

Discovery of this compound

The discovery of this compound is detailed in the patent document WO2021208963A1.[1] This compound was developed as a potent inhibitor targeting both wild-type Bcl-2 and clinically relevant mutant forms, such as G101V and D103Y, which can confer resistance to existing therapies. The discovery process likely involved a structure-based drug design approach, leveraging knowledge of the BH3-binding groove of the Bcl-2 protein to develop a small molecule that can effectively mimic the binding of pro-apoptotic BH3-only proteins.

The development of Bcl-2 inhibitors has been a significant focus in cancer research. Early efforts led to the discovery of compounds like ABT-737 and its orally bioavailable successor, Navitoclax (ABT-263), which inhibit Bcl-2, Bcl-xL, and Bcl-w. A major breakthrough was the development of Venetoclax (ABT-199), a selective Bcl-2 inhibitor with reduced toxicity related to Bcl-xL inhibition. The emergence of resistance to Venetoclax through mutations in the Bcl-2 protein has driven the search for next-generation inhibitors like this compound that can overcome these resistance mechanisms.

Synthesis of this compound

The synthesis of this compound is described in patent WO2021208963A1.[1] While the full, step-by-step synthetic route is proprietary and detailed within the patent, the general approach for synthesizing similar complex heterocyclic compounds often involves multi-step organic synthesis. Key steps typically include the formation of the core heterocyclic scaffold, followed by the strategic addition of various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. The synthesis would involve standard organic chemistry reactions such as coupling reactions, cyclizations, and functional group interconversions.

General Synthetic Workflow:

The synthesis of a complex molecule like this compound would likely follow a convergent or linear synthetic strategy. A plausible, generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of complex Bcl-2 inhibitors.

Quantitative Data

This compound has demonstrated potent inhibitory activity against both wild-type and mutant forms of the Bcl-2 protein. The following table summarizes the available quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| Bcl-2 (wild-type) | Biochemical Assay | 0.12 | WO2021208963A1 |

| Bcl-2 (D103Y mutant) | Biochemical Assay | 0.14 | WO2021208963A1 |

| Bcl-2 (G101V mutant) | Biochemical Assay | 0.22 | WO2021208963A1 |

| RS4;11 cells (Bcl-2 G101V knock-in) | Cell Growth Inhibition | 0.2 | WO2021208963A1 |

| RS4;11 cells | Cell Growth Inhibition | 0.44 | WO2021208963A1 |

Experimental Protocols

The characterization of this compound involves a series of in vitro biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. The following are detailed methodologies for key experiments typically employed in the evaluation of Bcl-2 inhibitors.

Bcl-2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the Bcl-2 protein.

Principle: This is a competitive binding assay that measures the ability of the test compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim or Bak). The assay utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to tagged Bcl-2, and an acceptor fluorophore (e.g., XL665) conjugated to streptavidin, which binds to a biotinylated BH3 peptide. When the Bcl-2/BH3-peptide interaction occurs, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer (e.g., phosphate buffer with BSA and a detergent).

-

Prepare a solution of recombinant His-tagged Bcl-2 protein in assay buffer.

-

Prepare a solution of biotinylated-BH3 peptide in assay buffer.

-

Prepare solutions of anti-His-Europium cryptate and Streptavidin-XL665 in assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the serially diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

-

Add the His-tagged Bcl-2 protein solution to all wells.

-

Add the biotinylated-BH3 peptide solution to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add a mixture of the anti-His-Europium cryptate and Streptavidin-XL665 detection reagents to all wells.

-

Incubate the plate at room temperature for another defined period (e.g., 60 minutes) in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., RS4;11) in appropriate media and conditions.

-

-

Cell Plating:

-

Harvest the cells and seed them into 96-well opaque-walled plates at a predetermined density.

-

Incubate the plates overnight to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound or vehicle control to the appropriate wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for a few minutes to induce cell lysis.

-

Incubate the plate at room temperature for a further 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for cell growth inhibition.

-

Signaling Pathway and Mechanism of Action

This compound functions by directly binding to the BH3-binding groove of the Bcl-2 protein, thereby preventing it from sequestering pro-apoptotic proteins like Bax and Bak. This frees Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade, culminating in the execution of apoptosis.

Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.

Conclusion

This compound is a potent and promising small molecule inhibitor of the Bcl-2 protein, with activity against both wild-type and clinically relevant mutant forms. Its discovery represents a significant advancement in the ongoing effort to develop effective therapies for cancers that have become resistant to existing treatments. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the Bcl-2 pathway. Further preclinical and clinical investigation will be crucial to fully elucidate the safety and efficacy of this compound as a potential cancer therapeutic.

References

In-Depth Technical Guide to the Mechanism of Action of Bcl-2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Bcl-2-IN-5 Action

This compound is a highly potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Its mechanism of action is centered on the disruption of the Bcl-2-mediated anti-apoptotic signaling pathway, thereby promoting programmed cell death (apoptosis) in cancer cells that are dependent on Bcl-2 for survival. By binding to the BH3-binding groove of Bcl-2, this compound mimics the action of pro-apoptotic BH3-only proteins, displacing them from their complex with Bcl-2. This liberates pro-apoptotic proteins like Bim, which can then activate the downstream effectors Bax and Bak. The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against wild-type and mutant forms of Bcl-2, as well as its growth-inhibitory effects on specific cancer cell lines.

| Target | Assay Type | IC50 (nM) | Reference |

| Bcl-2 (wild type) | Biochemical Assay | 0.12 | [1] |

| Bcl-2 (D103Y mutant) | Biochemical Assay | 0.14 | [1] |

| Bcl-2 (G101V mutant) | Biochemical Assay | 0.22 | [1] |

| RS4;11 cells (Bcl-2 G101V knock-in) | Cell Growth Inhibition | 0.2 | [1] |

| RS4;11 cells | Cell Growth Inhibition | 0.44 | [1] |

Signaling Pathway of this compound Action

The following diagram illustrates the canonical intrinsic apoptosis pathway and the mechanism by which this compound promotes cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative analysis are provided below. These protocols are based on standard techniques for characterizing Bcl-2 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bcl-2 Inhibition

This assay is used to determine the biochemical IC50 of an inhibitor against the Bcl-2 protein.

Materials:

-

Recombinant His-tagged Bcl-2 protein

-

Biotinylated BH3 peptide (e.g., from Bim or Bad)

-

Terbium-cryptate labeled anti-His antibody (donor)

-

Streptavidin-d2 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the Bcl-2 protein and the biotinylated BH3 peptide to the wells.

-

Add the Terbium-cryptate labeled anti-His antibody and Streptavidin-d2.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

RS4;11 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a desired density (e.g., 10,000 cells/well) and allow them to attach overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the diluted inhibitor or vehicle control and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence values against the inhibitor concentration to determine the IC50 for cell growth inhibition.

References

Bcl-2-IN-5: A Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bcl-2-IN-5, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, and its role in the induction of apoptosis. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways to support research and development efforts in oncology and related fields.

Core Concepts: The Role of Bcl-2 in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, which is a key event in the apoptotic cascade.[1][2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of survival and resistance to therapy.[3] Bcl-2 inhibitors, such as this compound, are designed to bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering apoptosis.

Quantitative Data: Potency and Cellular Activity of this compound

This compound has demonstrated high potency against wild-type Bcl-2 and clinically relevant mutant forms. The following tables summarize the available quantitative data for this inhibitor, with all information sourced from the patent application WO2021208963A1.[4][5][6][7]

Table 1: Biochemical Activity of this compound Against Bcl-2 Variants [4][5][6][7]

| Target | IC50 (nM) |

| Bcl-2 (wild type) | 0.12 |

| Bcl-2 (D103Y mutant) | 0.14 |

| Bcl-2 (G101V mutant) | 0.22 |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines [4][5][6][7]

| Cell Line | Genotype | IC50 (nM) |

| RS4;11 | Bcl-2 G101V knock-in | 0.2 |

| RS4;11 | Wild type | 0.44 |

Mechanism of Action: A Visualized Pathway

This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove of Bcl-2. This competitive inhibition liberates pro-apoptotic proteins like Bim, which can then directly activate the effector proteins Bax and Bak. Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to the formation of pores, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytosol. Cytochrome c then initiates the caspase cascade, culminating in the execution of apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described within the patent WO2021208963A1. While the full text of this patent is not publicly available, this section provides detailed, generalized methodologies for key experiments typically used to characterize Bcl-2 inhibitors. These protocols are based on established scientific literature and are intended to serve as a guide for researchers in the field.

Biochemical Assay: Fluorescence Polarization for Bcl-2 Binding

This assay is used to determine the binding affinity of an inhibitor to the Bcl-2 protein.

Principle: A fluorescently labeled BH3 peptide (probe) binds to the Bcl-2 protein, resulting in a high fluorescence polarization (FP) signal. When an inhibitor competes with the probe for binding to Bcl-2, the probe is displaced, leading to a decrease in the FP signal.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bim BH3 peptide)

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

This compound or other test compounds

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.

-

Serially dilute this compound or other test compounds in the assay buffer.

-

In a 384-well plate, add a small volume of the diluted compounds.

-

Add the Bcl-2/probe mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Reporting biological assay screening results for maximum impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Espacenet | WIPO Inspire [inspire.wipo.int]

- 3. epo.org [epo.org]

- 4. Google Patents [patents.google.com]

- 5. US12118414B2 - BCL-2 proteins degraders for cancer treatment - Google Patents [patents.google.com]

- 6. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]

A Technical Guide to Bcl-2-IN-5: A Selective Bcl-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "Bcl-2-IN-5" is not available in the public domain. This guide provides a comprehensive technical overview of the principles, methodologies, and data interpretation involved in the characterization of a selective B-cell lymphoma 2 (Bcl-2) inhibitor, using "this compound" as a representative placeholder.

Introduction: The Rationale for Targeting Bcl-2

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, and various BH3-only proteins like BIM and BAD).[2] In healthy cells, a delicate balance between these factions dictates cell survival or programmed cell death.

Many cancers hijack this system by overexpressing anti-apoptotic proteins, particularly Bcl-2.[4][5] This overexpression allows cancer cells to evade apoptosis, leading to uncontrolled proliferation and resistance to conventional therapies.[4][6] Consequently, small-molecule inhibitors that selectively target Bcl-2, known as BH3 mimetics, have emerged as a promising therapeutic strategy to restore the natural process of apoptosis in malignant cells.[4][7]

Mechanism of Action: Restoring Apoptosis

Selective Bcl-2 inhibitors function as BH3 mimetics. They are designed to fit into a hydrophobic groove on the Bcl-2 protein, the same site where pro-apoptotic BH3-only proteins would normally bind.[4] By occupying this groove, the inhibitor displaces the pro-apoptotic proteins that were sequestered by Bcl-2.[8][9] Once liberated, these proteins, such as BIM, can activate the effector proteins BAX and BAK. Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][4] This event is a point of no return, triggering the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade that executes apoptosis.[4][8]

Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound.

Preclinical Characterization of this compound

A rigorous preclinical evaluation is essential to determine the potency, selectivity, and efficacy of a novel Bcl-2 inhibitor.

Biochemical Profile: Target Binding and Selectivity

Biochemical assays are performed to quantify the binding affinity of the inhibitor to its intended target and to assess its selectivity against other related proteins. High selectivity for Bcl-2 over Bcl-xL is a critical attribute, as inhibition of Bcl-xL is associated with on-target toxicity, specifically thrombocytopenia (a reduction in platelets).[10]

Table 1: Hypothetical Biochemical Profile of this compound

| Target Protein | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |

|---|---|---|

| Bcl-2 | < 1 | < 5 |

| Bcl-xL | > 1000 | > 2500 |

| Mcl-1 | > 5000 | > 10000 |

| Bcl-w | > 1000 | > 2000 |

| Bfl-1 (A1) | > 5000 | > 10000 |

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of potency. Lower values indicate higher potency. Data is hypothetical.

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled peptide from the Bcl-2 protein.

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Methodology:

-

Reagents: Recombinant human Bcl-2 protein, a high-affinity BH3 peptide (e.g., from the BIM protein) labeled with a fluorophore (the "tracer"), and serially diluted this compound.

-

Incubation: In a multi-well plate, a fixed concentration of Bcl-2 and the fluorescent tracer are incubated together. When the tracer binds to the large Bcl-2 protein, its rotation slows, resulting in high fluorescence polarization.

-

Competition: this compound is added at increasing concentrations. If it binds to Bcl-2, it will displace the tracer. The displaced, smaller tracer rotates more rapidly, leading to a decrease in fluorescence polarization.

-

Detection: A plate reader measures the fluorescence polarization in each well.

-

Analysis: The data is plotted as polarization versus inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[11]

In Vitro Cellular Activity: Inducing Cancer Cell Death

Cell-based assays are crucial to confirm that the inhibitor can enter cells, engage its target, and induce apoptosis in cancer cell lines known to be dependent on Bcl-2 for survival.

Table 2: Hypothetical Cellular Efficacy of this compound

| Cell Line | Cancer Type | Bcl-2 Dependence | EC50 (nM) |

|---|---|---|---|

| RS4;11 | Acute Lymphoblastic Leukemia | High | < 10 |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | < 20 |

| OCI-Ly1 | Diffuse Large B-Cell Lymphoma | High | < 50 |

| H146 | Small Cell Lung Cancer | High | < 100 |

| HCT-116 | Colorectal Carcinoma | Low (Bcl-xL Dependent) | > 5000 |

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. Data is hypothetical.

Experimental Protocol: Cell Viability and Apoptosis Induction

These assays quantify the effect of the inhibitor on cancer cell survival and directly measure the activation of the apoptotic machinery.

Caption: Logical flow for assessing the cellular effects of a Bcl-2 inhibitor.

Methodology (Cell Viability - CellTiter-Glo® Assay):

-

Cell Seeding: Cancer cells are seeded at a defined density in 96-well opaque plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Lysis and Signal Generation: The CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase). The amount of ATP present, which is proportional to the number of viable cells, drives the conversion of luciferin into a luminescent signal.

-

Detection: Luminescence is measured using a plate reader.

-

Analysis: The signal is normalized to untreated controls, and the EC50 is calculated from the dose-response curve.

Methodology (Apoptosis Induction - Caspase-Glo® 3/7 Assay):

-

Procedure: The protocol is similar to the viability assay, but typically uses a shorter incubation time (e.g., 24 hours).

-

Signal Generation: The Caspase-Glo® 3/7 reagent is added. It contains a luminogenic substrate for caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. If apoptosis has been induced, active caspases will cleave the substrate, generating a luminescent signal.

-

Detection and Analysis: Luminescence is measured and quantified to confirm that cell death is occurring via apoptosis.

Conclusion

The development of a selective Bcl-2 inhibitor like this compound represents a targeted approach to cancer therapy, aiming to restore a fundamental cellular failsafe. A successful candidate must demonstrate high potency against Bcl-2, exceptional selectivity over other Bcl-2 family members to ensure a favorable safety profile, and robust efficacy in Bcl-2-dependent cancer cells. The comprehensive characterization pipeline, involving detailed biochemical and cellular assays, is fundamental to identifying promising molecules for further development and eventual clinical application.

References

- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early Results for a Promising New BCL-2 Inhibitor - Conquer: the journey informed [conquer-magazine.com]

- 11. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Core of Bcl-2 Inhibition: A Technical Guide to the Structure-Activity Relationship of Bcl-2-IN-5 and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of B-cell lymphoma 2 (Bcl-2) inhibitors, with a focus on the potent compound Bcl-2-IN-5. Bcl-2 is a key anti-apoptotic protein, and its overexpression is a hallmark of many cancers, contributing to therapeutic resistance. The development of small molecule inhibitors that can restore the natural process of programmed cell death is a promising strategy in oncology. This document summarizes the quantitative data from key studies, details the experimental protocols for the biological evaluation of these inhibitors, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of this compound and its analogs against wild-type and clinically relevant mutant forms of the Bcl-2 protein, as well as their anti-proliferative effects on human B-cell lymphoma cell lines. The data is extracted from patent WO2021208963A1, which discloses a series of potent Bcl-2 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound Against Wild-Type and Mutant Bcl-2

| Compound | Bcl-2 (wild type) IC50 (nM) | Bcl-2 (G101V) IC50 (nM) | Bcl-2 (D103Y) IC50 (nM) |

| This compound | 0.12 | 0.22 | 0.14 |

Data sourced from patent WO2021208963A1.[1][2][3]

Table 2: Anti-proliferative Activity of this compound in Bcl-2 Dependent Cell Lines

| Compound | Cell Line | Target Expressed | IC50 (nM) |

| This compound | RS4;11 | Bcl-2 (wild type) | 0.44 |

| This compound | RS4;11 (G101V KI) | Bcl-2 (G101V) | 0.2 |

KI = Knock-in. Data sourced from patent WO2021208963A1.[1]

Key Signaling Pathway and Experimental Workflow

The development of Bcl-2 inhibitors like this compound is rooted in understanding the intrinsic apoptotic pathway, which is tightly regulated by the Bcl-2 family of proteins.

Bcl-2 Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of Bcl-2 in the regulation of apoptosis and the mechanism of action of Bcl-2 inhibitors.

Caption: The Bcl-2 signaling pathway in apoptosis.

Experimental Workflow for Evaluating Bcl-2 Inhibitors

The evaluation of novel Bcl-2 inhibitors typically follows a standardized workflow, from initial biochemical screening to cellular activity assessment.

Caption: A typical experimental workflow for the discovery and development of Bcl-2 inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs, based on standard practices in the field.

Bcl-2 Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the binding affinity of test compounds to the Bcl-2 protein.

-

Principle: The assay is a competitive binding experiment based on fluorescence polarization (FP). A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM or BAK) that binds to the hydrophobic groove of Bcl-2 is used as a probe. When the probe is bound to the larger Bcl-2 protein, it tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that bind to the same site on Bcl-2 will displace the fluorescent probe, leading to a faster tumbling rate and a decrease in the FP signal.

-

Materials:

-

Recombinant human Bcl-2 protein.

-

Fluorescently labeled BH3 peptide probe (e.g., FAM-BIM BH3).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

384-well black plates.

-

Test compounds (serially diluted).

-

-

Procedure:

-

Add a solution of Bcl-2 protein and the fluorescent probe to the wells of the 384-well plate.

-

Add serial dilutions of the test compounds to the wells. Include controls with no compound (high FP) and no Bcl-2 protein (low FP).

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The IC50 value, which is the concentration of the compound that causes a 50% reduction in the binding of the fluorescent probe, is calculated by fitting the data to a four-parameter logistic equation.

Cell Growth Inhibition Assay

This assay determines the effect of the test compounds on the proliferation of cancer cell lines that are dependent on Bcl-2 for survival.

-

Principle: The assay measures the number of viable cells after treatment with the test compounds. A common method is the use of a colorimetric reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent reagent that measures ATP content (e.g., CellTiter-Glo®). Metabolically active, viable cells reduce MTT to a colored formazan product, or contain ATP, and the signal is proportional to the number of living cells.

-

Materials:

-

Bcl-2 dependent human cancer cell lines (e.g., RS4;11).

-

Cell culture medium and supplements.

-

96-well clear or white-walled cell culture plates.

-

Test compounds (serially diluted).

-

MTT or CellTiter-Glo® reagent.

-

Plate reader (spectrophotometer or luminometer).

-

-

Procedure:

-

Seed the cells into the 96-well plates at a predetermined density and allow them to attach and resume growth overnight.

-

Treat the cells with serial dilutions of the test compounds. Include vehicle-treated control wells.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the viability reagent (MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of cancer drug discovery and development, facilitating further investigation and optimization of this promising class of Bcl-2 inhibitors.

References

An In-depth Technical Guide to the Binding Affinity of Bcl-2-IN-5

This technical guide provides a comprehensive overview of the binding affinity of Bcl-2-IN-5, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, the experimental methodologies used for its determination, and the underlying signaling pathways involved.

Core Data: Binding Affinity and Cellular Activity

This compound demonstrates high-affinity binding to wild-type Bcl-2 and key mutant forms, translating to potent inhibition of cancer cell growth. The inhibitor's efficacy is typically quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce a specific biological activity by 50%.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various Bcl-2 protein variants and its effect on cell proliferation.

| Target | Assay Type | IC50 Value (nM) | Reference |

| Bcl-2 (wild type) | Biochemical Assay | 0.12 | [1] |

| Bcl-2 (D103Y mutant) | Biochemical Assay | 0.14 | [1] |

| Bcl-2 (G101V mutant) | Biochemical Assay | 0.22 | [1] |

| RS4;11 cells | Cell Growth Inhibition | 0.44 | [1] |

| RS4;11 cells (Bcl-2-G101V knock-in) | Cell Growth Inhibition | 0.20 | [1] |

Mechanism of Action: The Bcl-2 Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][3][4] This pathway is a tightly controlled process of programmed cell death essential for eliminating damaged or unwanted cells.[3][4] The family is divided into pro-apoptotic proteins (e.g., Bax, Bak, Bim, Bid) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[5][6]

In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing them from initiating apoptosis.[7] Upon receiving apoptotic stimuli, "BH3-only" pro-apoptotic proteins are activated. They bind to the anti-apoptotic proteins, causing them to release the effector proteins Bax and Bak.[7] These effectors then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the activation of caspases, which execute cell death.[2][8]

Bcl-2 inhibitors like this compound are classified as "BH3 mimetics." They function by binding to the same hydrophobic groove on anti-apoptotic proteins that pro-apoptotic BH3-only proteins use.[9] This competitive binding displaces the pro-apoptotic proteins, freeing Bax and Bak to trigger the apoptotic cascade.[9][10]

Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols: Determining Binding Affinity

The binding affinity and inhibitory potential of compounds like this compound are commonly determined using in vitro biochemical assays. A prevalent and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[11]

TR-FRET Assay Protocol

The TR-FRET assay measures the disruption of a protein-protein interaction. In the context of Bcl-2, it quantifies how effectively an inhibitor prevents Bcl-2 from binding to a peptide ligand derived from a pro-apoptotic BH3 protein.[12][13]

Principle: The assay utilizes a donor fluorophore (e.g., Terbium-labeled anti-His antibody that binds to His-tagged Bcl-2) and an acceptor fluorophore (e.g., a dye-labeled streptavidin that binds to a biotinylated BH3 peptide ligand).[12] When Bcl-2 and the peptide ligand interact, the donor and acceptor are brought into close proximity, allowing FRET to occur. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[12][13]

Detailed Methodology: This protocol is based on commercially available Bcl-2 TR-FRET assay kits.[12][14][15]

-

Buffer Preparation: A 3x concentrated assay buffer is diluted to a 1x working solution with distilled water.[15]

-

Reagent Dilution: The Terbium (Tb)-labeled donor (e.g., anti-His antibody) and the dye-labeled acceptor (e.g., streptavidin) are diluted 100-fold in the 1x assay buffer.[15]

-

Ligand Preparation: The biotin-labeled Bcl-2 peptide ligand is thawed on ice and diluted 40-fold in the 1x assay buffer.[14][15]

-

Plate Setup: The assay is performed in a low-volume, non-binding microtiter plate (e.g., 384-well).[14]

-

Reagent Addition:

-

To each well, add the diluted Tb-labeled donor and dye-labeled acceptor.[15]

-

Add the test compound (this compound) at various concentrations to the "Test Compound" wells. For control wells, an equivalent volume of buffer with DMSO is added.[14]

-

Add the diluted peptide ligand to the "Positive Control" and "Test Compound" wells. Add 1x assay buffer to the "Negative Control" wells.[14]

-

-

Reaction Initiation: Thaw the His-tagged Bcl-2 protein on ice. Dilute it to the working concentration (e.g., 1-4 ng/µl) in 1x assay buffer.[13][15] Initiate the reaction by adding the diluted Bcl-2 protein to all wells.[14]

-

Incubation: The plate is gently tapped to mix the components and incubated at room temperature for 2-3 hours.[12][14]

-

Signal Reading: The fluorescence is read on a microplate reader capable of TR-FRET. Two sequential measurements are taken: the Tb-donor emission at 620 nm and the dye-acceptor emission at 665 nm.[12][14]

-

Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data using non-linear regression.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells [frontiersin.org]

- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Bcl-2-IN-5 effect on mitochondrial outer membrane permeabilization

Acknowledgment of Request and Information Scarcity

Subject: In-depth Technical Guide on the Effect of a Bcl-2 Inhibitor on Mitochondrial Outer Membrane Permeabilization

To: Researchers, Scientists, and Drug Development Professionals

We acknowledge your request for an in-depth technical guide on the compound "Bcl-2-IN-5" and its effect on mitochondrial outer membrane permeabilization (MOMP). A comprehensive search of publicly available scientific literature and databases has been conducted to gather the necessary information to fulfill your detailed requirements for quantitative data, experimental protocols, and pathway visualizations.

However, our extensive search did not yield any specific information on a molecule designated as "this compound." This suggests that "this compound" may be a very new compound, an internal designation not yet in the public domain, or a potential misnomer.

Proposed Alternative: A Technical Guide on a Well-Characterized Bcl-2 Inhibitor

To provide you with a valuable and accurate resource that meets the stringent requirements of your request, we propose to create the in-depth technical guide focusing on a well-characterized and clinically relevant Bcl-2 inhibitor for which there is a wealth of public data. A prime candidate for this would be Venetoclax (ABT-199) , a highly selective Bcl-2 inhibitor.

This approach will allow us to deliver a comprehensive document that includes:

-

Quantitative Data: Detailed tables summarizing the binding affinities, IC50/EC50 values, and effects on MOMP for Venetoclax.

-

Experimental Protocols: Methodologies for key assays used to characterize the interaction of Venetoclax with the Bcl-2 family and its impact on mitochondrial function.

-

Signaling Pathway and Workflow Diagrams: Graphviz visualizations of the apoptotic signaling pathway modulated by Bcl-2 inhibition and representative experimental workflows.

We believe this proposed guide on Venetoclax will serve as a highly relevant and practical tool for your research and development endeavors in the field of apoptosis and cancer therapeutics. We await your confirmation to proceed with this alternative focus.

Validating the Efficacy of Bcl-2 Inhibitors in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preclinical validation of novel Bcl-2 inhibitors, using "Bcl-2-IN-5" as a representative investigational compound. The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of the intrinsic apoptotic pathway, making it a prime target for cancer therapy.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[3][4] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic balance, offering a promising therapeutic strategy.[4]

This document outlines the essential experimental protocols and data presentation standards for validating the targeting of Bcl-2 in cancer cells.

The Bcl-2 Family and Its Role in Apoptosis

The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma, Noxa).[2] In healthy cells, a delicate balance between these factions dictates cell survival or death. The anti-apoptotic proteins sequester the pro-apoptotic members, preventing the permeabilization of the outer mitochondrial membrane.[4] Upon receiving apoptotic stimuli, BH3-only proteins are activated, which then bind to and neutralize the anti-apoptotic Bcl-2 proteins. This releases Bax and Bak, which oligomerize to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing apoptosis.[2]

Signaling Pathway of Bcl-2 Mediated Apoptosis

Quantitative Data Presentation

A crucial aspect of target validation is the clear and concise presentation of quantitative data. The following tables provide templates for summarizing the efficacy and selectivity of a novel Bcl-2 inhibitor.

Table 1: In Vitro Binding Affinity of this compound

This table summarizes the binding affinity of the inhibitor to various anti-apoptotic Bcl-2 family proteins, typically determined by techniques like Surface Plasmon Resonance (SPR) or fluorescence polarization assays.

| Compound | Target Protein | Binding Affinity (Kd, nM) |

| This compound | Bcl-2 | 5.2 |

| Bcl-xL | 150.8 | |

| Mcl-1 | > 1000 | |

| Control Inhibitor | Bcl-2 | 10.1 |

| Bcl-xL | 8.5 | |

| Mcl-1 | 890.3 |

Note: Lower Kd values indicate higher binding affinity. Data is hypothetical for this compound.

Table 2: Cellular Potency of this compound in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the inhibitor in various cancer cell lines, as determined by cell viability assays.

| Cell Line | Cancer Type | Bcl-2 Expression | This compound IC50 (µM) |

| RS4;11 | Acute Lymphoblastic Leukemia | High | 0.05 |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | 0.12 |

| A549 | Non-Small Cell Lung Cancer | Low | > 10 |

| MCF-7 | Breast Cancer | Moderate | 2.5 |

| MDA-MB-231 | Breast Cancer | Low | 8.9 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is hypothetical for this compound.

Key Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of a novel inhibitor. The following sections provide standardized protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[6]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer system

-

Chemiluminescence substrate and imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.[7][8]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. Use β-actin as a loading control.[7]

Mandatory Visualizations

Visual representations of workflows and pathways are essential for clear communication of complex processes.

Experimental Workflow for this compound Validation

References

- 1. Measurement of Bcl-2 Expression [bio-protocol.org]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. edspace.american.edu [edspace.american.edu]

Investigating the Cellular Pathways Affected by Bcl-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to treatment.[3][4] Small molecule inhibitors that target these anti-apoptotic proteins, often referred to as BH3 mimetics, have emerged as a promising class of anti-cancer drugs. This technical guide provides a comprehensive overview of the cellular pathways affected by Bcl-2 inhibitors and outlines key experimental protocols for their investigation. While this document focuses on the general class of Bcl-2 inhibitors, the methodologies described are directly applicable to the characterization of novel compounds such as a hypothetical "Bcl-2-IN-5".

The Bcl-2 Family and the Intrinsic Apoptosis Pathway

The Bcl-2 family consists of three main subfamilies that govern mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway.[5][6]

-

Anti-apoptotic Proteins: Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl1 promote cell survival by sequestering pro-apoptotic proteins.[1]

-

Pro-apoptotic Effector Proteins: Bax and Bak, upon activation, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c.[7]

-

BH3-only Proteins: This group, including Bim, Bid, Bad, Noxa, and Puma, acts as cellular stress sensors.[1][8] They initiate apoptosis by either directly activating Bax and Bak or by inhibiting the anti-apoptotic Bcl-2 proteins.[8]

In healthy cells, a delicate balance between these factions prevents apoptosis.[2] In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic Bcl-2 proteins.[3] Bcl-2 inhibitors function by mimicking the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and preventing them from sequestering pro-apoptotic proteins. This frees up Bax and Bak to induce MOMP and subsequent caspase activation, leading to apoptosis.[3][4]

Signaling Pathway of Bcl-2 Inhibitor-Induced Apoptosis

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Bcl-2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-5 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 preventing programmed cell death.[1][2] Overexpression of Bcl-2 is a hallmark of various cancers, contributing to tumor survival and resistance to therapy. This compound targets the BH3-binding groove of Bcl-2, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells dependent on Bcl-2 for survival. These application notes provide detailed in vitro protocols for the characterization of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line |

| Bcl-2 (wild type) | Biochemical | 0.12 | N/A |

| Bcl-2 (D103Y mutant) | Biochemical | 0.14 | N/A |

| Bcl-2 (G101V mutant) | Biochemical | 0.22 | N/A |

| Cell Growth Inhibition | Cellular | 0.44 | RS4;11 |

| Cell Growth Inhibition | Cellular | 0.20 | RS4;11 (Bcl-2-G101V knock-in) |

Data sourced from MedChemExpress and CymitQuimica, citing patent WO2021208963A1.[1][2]

Signaling Pathway

The Bcl-2 family of proteins, comprising pro-apoptotic (e.g., Bax, Bak, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members, governs the intrinsic pathway of apoptosis. In healthy cells, a delicate balance is maintained between these opposing factions. However, in many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, sequestering pro-apoptotic proteins and preventing the initiation of cell death. Bcl-2 inhibitors, such as this compound, disrupt this interaction, liberating pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP) for Bcl-2 Binding Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the Bcl-2 protein. The assay measures the displacement of a fluorescently labeled BH3 peptide from Bcl-2 by the inhibitor.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescein-labeled Bak BH3 peptide (Flu-BakBH3)

-

This compound

-

Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 2X solution of Bcl-2 protein in Assay Buffer.

-

Prepare a 2X solution of Flu-BakBH3 peptide in Assay Buffer.

-

Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound serial dilution to the assay wells.

-

For control wells, add 5 µL of Assay Buffer with DMSO (for no inhibition) and 5 µL of a high concentration of a known Bcl-2 inhibitor or unlabeled Bak BH3 peptide (for 100% inhibition).

-

Add 5 µL of the 2X Bcl-2 protein solution to all wells except for the "free peptide" control wells.

-

Add 5 µL of Assay Buffer to the "free peptide" control wells.

-

Add 10 µL of the 2X Flu-BakBH3 peptide solution to all wells.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

Cellular Assay: Cell Viability (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines, such as RS4;11. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

RS4;11 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on a plate shaker to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Bcl-2-IN-5 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cell-based evaluation of Bcl-2-IN-5, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The following protocols and guidelines are designed to assist in determining the inhibitor's efficacy and mechanism of action in relevant cancer cell models.

Introduction to Bcl-2 and the Role of this compound

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members, such as Bcl-2, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[3] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and therapeutic resistance.[4]

This compound is a highly potent small molecule inhibitor of Bcl-2. It has demonstrated significant activity against wild-type Bcl-2 and various mutant forms.[1] By binding to the BH3-binding groove of Bcl-2, this compound disrupts the interaction with pro-apoptotic proteins, thereby restoring the cell's natural apoptotic machinery. These protocols are designed to quantify the cytotoxic and pro-apoptotic effects of this compound in cancer cell lines.

Quantitative Data Summary

The following tables summarize the reported in vitro and cell-based activities of this compound.

| Target | IC50 (nM) | Reference |

| Bcl-2 (wild type) | 0.12 | [1] |

| Bcl-2 (D103Y mutant) | 0.14 | [1] |

| Bcl-2 (G101V mutant) | 0.22 | [1] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Cell Line | IC50 (nM) | Reference |

| RS4;11 (Bcl-2 G101V knock-in) | 0.2 | [1] |

| RS4;11 | 0.44 | [1] |

| Table 2: Cell Growth Inhibition by this compound |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Bcl-2 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Bcl-2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., RS4;11)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare a serial dilution of this compound in complete medium. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Bcl-2 Family Proteins and PARP Cleavage

This protocol is used to assess the effect of this compound on the levels of key apoptosis-related proteins.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound and vehicle control as described in the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control. Analyze the changes in protein expression and the cleavage of PARP as an indicator of caspase activation.

References

Application Notes and Protocols for Determining the Optimal Concentration of Bcl-2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Note: The compound "Bcl-2-IN-5" is used as a placeholder for a novel, selective Bcl-2 inhibitor. The quantitative data presented in these notes are illustrative examples based on known characteristics of potent Bcl-2 inhibitors and should be determined empirically for this compound.

Introduction and Application Notes

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic (or mitochondrial) apoptosis pathway. In many cancers, Bcl-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing programmed cell death and contributing to therapeutic resistance. Bcl-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies that bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins, liberating pro-apoptotic proteins and triggering cancer cell death.

Determining the optimal concentration of a novel Bcl-2 inhibitor, such as this compound, is a critical first step in preclinical research. An effective concentration should induce apoptosis in cancer cells that are dependent on Bcl-2 for survival, while exhibiting minimal toxicity in non-target cells. The optimal concentration is typically a range that demonstrates significant on-target activity, such as disruption of Bcl-2/BIM protein-protein interactions, leading to downstream apoptosis markers and measurable cell death.

This document provides a systematic workflow and detailed protocols to determine the effective concentration range of this compound for in vitro experiments. The primary assays focus on three key areas:

-

Cell Viability: To determine the concentration that inhibits cell growth (IC50).

-

Apoptosis Induction: To confirm the mechanism of cell death.

-

Target Engagement: To verify that the inhibitor is acting on its intended molecular target, Bcl-2.

Data Presentation: Quantitative Summary

The following tables provide an example of how to structure the quantitative data obtained from the experimental protocols. The values are representative for a potent Bcl-2 inhibitor.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) after 72h Treatment |

| RS4;11 | Acute Lymphoblastic Leukemia | High | 8.5 |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | 12.0 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | High | 25.5 |

| H146 | Small Cell Lung Cancer | High | 90.0 |

| A549 | Non-Small Cell Lung Cancer | Low | >10,000 |

| MCF7 | Breast Cancer | Low | >10,000 |

Table 2: Apoptosis Induction and Target Engagement by this compound in RS4;11 Cells

| This compound Conc. (nM) | % Annexin V Positive Cells (24h) | Caspase-3/7 Activity (Fold Change vs. Control, 8h) | BIM Displaced from Bcl-2 (% of Total, 4h) |

| 0 (Control) | 5.2% | 1.0 | 2% |

| 1 | 25.8% | 3.5 | 45% |

| 10 | 78.5% | 8.2 | 91% |

| 100 | 85.1% | 8.5 | 95% |

Visualizations: Pathways and Workflows

Bcl-2 Signaling Pathway and Inhibition

Application Notes and Protocols for Bcl-2-IN-5 in Combination Chemotherapy

Disclaimer: As of November 2025, specific preclinical and clinical data for the investigational Bcl-2 inhibitor, Bcl-2-IN-5, in combination with other chemotherapy agents, is not publicly available. The following application notes and protocols are based on the established mechanisms and synergistic effects observed with other well-characterized Bcl-2 inhibitors, such as Venetoclax (ABT-199). These notes are intended to provide a scientific framework and experimental guidance for researchers, scientists, and drug development professionals investigating the potential of this compound in combination therapies.

Introduction

Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway, and their overexpression is a common mechanism by which cancer cells evade cell death, leading to tumor progression and resistance to conventional therapies.[1] Bcl-2 inhibitors, also known as BH3 mimetics, represent a targeted therapeutic strategy to restore apoptotic sensitivity in cancer cells.[2][3] Preclinical and clinical studies have demonstrated that combining Bcl-2 inhibitors with standard chemotherapy agents can result in synergistic anti-tumor activity across various malignancies, including hematological cancers and solid tumors.[4][5][6] This approach is based on the rationale that chemotherapy-induced cellular stress primes cancer cells for apoptosis, which is then effectively triggered by the Bcl-2 inhibitor.[7]

These application notes provide an overview of the potential applications of this compound in combination with chemotherapy, along with detailed protocols for in vitro and in vivo studies to evaluate its synergistic efficacy.

Signaling Pathway and Mechanism of Action

The synergistic effect of combining a Bcl-2 inhibitor with a conventional chemotherapy agent stems from their complementary actions on the apoptotic pathway. Chemotherapy drugs, such as doxorubicin or cytarabine, induce DNA damage and cellular stress, which in turn activates pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA).[8] These BH3-only proteins can then be sequestered by anti-apoptotic Bcl-2 proteins, preventing the activation of the effector proteins BAX and BAK. By inhibiting Bcl-2, this compound would release these pro-apoptotic signals, leading to BAX/BAK oligomerization, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[9]

Caption: Mechanism of synergy between chemotherapy and a Bcl-2 inhibitor.

Data Presentation

The following tables summarize representative data from studies on Bcl-2 inhibitors in combination with chemotherapy agents. These data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Synergistic Effects of Bcl-2 Inhibitors with Doxorubicin in Breast Cancer Cell Lines

| Cell Line | Bcl-2 Inhibitor (Concentration) | Doxorubicin (IC50, µM) Alone | Doxorubicin (IC50, µM) with Bcl-2 Inhibitor | Combination Index (CI) | Reference |

| MDA-MB-231 (TNBC) | Venetoclax (1 µM) | 0.04 | 0.01 | <1 (Synergistic) | [10] |

| 4T1 (Murine Breast Cancer) | NuBCP-9 (Bcl-2 function-converting peptide) | Not specified | Significantly lower with combination | Not specified | [11] |